Viridiol

説明

Fungal Sources of Viridiol

This compound has been isolated from a variety of fungal sources, highlighting the diverse biological contexts in which this compound is produced.

Trichoderma viride is one of the fungal species reported to secrete secondary metabolites, including the phytotoxin this compound. unwaha.ac.id This fungus is recognized for its ability to act as an antibiosis agent, inhibiting the growth of pathogens through the production of chemical compounds. unwaha.ac.id Phytochemical tests on T. viride have revealed the presence of steroids, among other secondary metabolites. unwaha.ac.id this compound has been characterized as a fungal metabolite from Trichoderma viride. medchemexpress.com

Trichoderma virens, formerly known as Gliocladium virens, is a well-established producer of this compound. cambridge.orgcdnsciencepub.comapsnet.org This soilborne fungus is known for its rhizosphere competence and its production of this compound, a potent herbicidal compound, suggesting its potential as a bioherbicide. ashs.org G. virens, when cultured on peat moss amended with sucrose (B13894) and ammonium (B1175870) nitrate, produces this compound, which has been correlated with herbicidal activity. cambridge.org The conversion of the fungistatic compound Viridin (B1683569), also produced by Gliocladium virens, to the phytotoxin this compound has been observed in liquid culture. cdnsciencepub.comnih.gov This conversion occurs only in the presence of Viridin-producing fungi and is subsequent to Viridin production. cdnsciencepub.comnih.gov Radiolabelled Viridin is rapidly taken up by the mycelium of G. virens and reduced to radiolabelled this compound. cdnsciencepub.com The reduction of Viridin to this compound is independent of culture pH, carbon source, and nitrogen source or quantity. cdnsciencepub.com Strains of G. virens have been separated into two groups based on secondary metabolite production: 'Q' strains produce gliotoxin (B1671588) and dimethylgliotoxin, while 'P' strains produce gliovirin (B10782653) and heptelidic acid. tandfonline.com Both 'P' and 'Q' strains of T. virens produce Viridin and this compound. tandfonline.comnih.gov When T. virens strains are grown on substrates with high carbon-to-nitrogen ratios, they produce this compound. apsnet.org

Hymenoscyphus pseudoalbidus, the causal agent of ash dieback, has been identified as a producer of this compound. researchgate.netslu.seresearchgate.net This fungus, with its anamorph Chalara fraxinea, endangers Fraxinus species in Europe. researchgate.netnih.gov this compound has been isolated from culture extracts of H. pseudoalbidus and found to be toxic to the leaves of Fraxinus excelsior. researchgate.netresearchgate.net While H. pseudoalbidus produces this compound, some, but not all, isolates of both H. pseudoalbidus and the closely related avirulent species Hymenoscyphus albidus produced measurable quantities of this compound in culture. researchgate.netresearchgate.net this compound has been isolated from Chalara fraxinea, the fungus responsible for ash dieback, and showed necrotic activity towards ash seedlings. forestryjournal.co.ukresearchgate.net The proposed structure of a viridin-related B-norsteroid isolated from Hymenoscyphus pseudoalbidus was found to be identical in connectivity to the original erroneous structure for TAEMC161, which was later reassigned as this compound. mdpi.com

Beyond Trichoderma and Hymenoscyphus, other fungal species have been noted in the context of this compound. This compound has been characterized as a phytotoxic metabolite of Gliocladium deliquescens and Trichoderma hamatum. researchgate.net Environmental non-viridin producing microorganisms can bioconvert the antifungal compound Viridin into the phytotoxin this compound and its 3-epimer. nih.govacs.orgaphrc.org This biotransformation, which can occur through detoxification mechanisms, could potentially impact plants in the context of biocontrol of plant diseases. nih.govaphrc.org

Cultivation and Extraction Methodologies for this compound Production

Efficient production of this compound requires optimized cultivation and extraction methods for the fungal producers.

Optimization of fungal culture conditions is crucial for maximizing this compound yield. Trichoderma virens has been cultured on potato dextrose agar (B569324) (PDA) and in liquid Vogel's minimal medium supplemented with glucose for secondary metabolite production. nih.gov Studies have investigated using composted chicken manure (CCM) as a medium for the production and deployment of T. virens. ashs.org CCM supported the growth of T. virens and the rapid production of high concentrations of this compound, particularly when supplemented with large quantities of nutrients, such as sucrose (16% w/w). ashs.org this compound production in nutrient-amended CCM by T. virens changed over time, with the highest concentrations observed between 7 and 28 days of incubation. ashs.org Reducing the sucrose concentration below a certain level (e.g., 83 g·kg⁻¹ in CCM) resulted in a significant reduction in this compound production. ashs.org Sterol biosynthesis inhibitors like propiconazole (B1679638), flusilazole (B1673485), myclobutanil, and triadimenol (B1683232) have been shown to suppress this compound production in Gliocladium virens cultures without significantly affecting fungal growth or the production of nonsteroid antibiotics like gliotoxin and gliovirin. apsnet.orgapsnet.org This suggests a method to produce biocontrol preparations with reduced phytotoxicity. apsnet.orgapsnet.org Culture conditions, including temperature, moisture content, inoculum concentration, and incubation period, significantly affect fungal biomass production, which is relevant for metabolite yield. slu.seresearchgate.net A unique pH-regulated culture method for Trichoderma virens has been developed to efficiently produce both Viridin and this compound. researchgate.net

Based on the research findings, potential data tables could illustrate:

this compound concentration (µg/mL or µg/g) produced by different fungal isolates (e.g., H. pseudoalbidus, H. albidus, various T. virens strains) under specific culture conditions.

The effect of varying nutrient concentrations (e.g., sucrose) in culture media (e.g., CCM) on this compound production by a specific fungus like T. virens over time.

The impact of different sterol biosynthesis inhibitors and their concentrations on this compound production by G. virens strains.

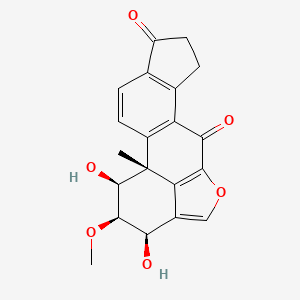

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R,16R,17S,18S)-16,18-dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-20-11-5-3-8-9(4-6-12(8)21)13(11)16(23)17-14(20)10(7-26-17)15(22)18(25-2)19(20)24/h3,5,7,15,18-19,22,24H,4,6H2,1-2H3/t15-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAFRYPNQHUUMQ-HUYLIWGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(C(C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@@H]([C@@H]([C@@H](C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23820-80-6 | |

| Record name | Viridiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023820806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VIRIDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F736Q9A8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Producer Organism Research

Cultivation and Extraction Methodologies for Viridiol Production

pH-Regulated Culture Systems for Enhanced Production

Studies have explored the impact of culture conditions, particularly pH, on the production of this compound by producer organisms. Research using Trichoderma virens has demonstrated that a unique pH-regulated culture system can efficiently enhance the production of both viridin (B1683569) and this compound. researchgate.netresearchgate.net It has been observed that the conversion of viridin to this compound is specifically enhanced under low pH conditions, such as pH 2 and 3. researchgate.net

An efficient method for producing viridin and this compound involved cultivating T. virens strains under specific pH conditions. For instance, screening of various T. virens strains revealed differing production levels depending on the pH. The highest this compound production was observed at pH 2 and 3 for certain strains. researchgate.net

| Strain | Viridin Production (mg/L) at pH 3 | This compound Production (mg/L) at pH 3 | This compound Production (mg/L) at pH 2 |

| NBRC 9168 | 42.29 | Not specified | Not specified |

| NBRC 9169 | 42.29 | 61.92 ± 4.39 | 52.60 ± 5.23 |

| PS1-7 | Not specified | 52.60 ± 5.23 | Not specified |

| NBRC 8349 | Not specified | 52.77 ± 7.48 | Not specified |

Note: Data extracted from search result researchgate.net. Production values may vary depending on specific culture parameters and strain.

This indicates that maintaining a low pH during cultivation can be a critical factor in maximizing this compound yield from Trichoderma virens. researchgate.net

Substrate Influence on this compound Biosynthesis

The influence of different substrates on this compound biosynthesis has been investigated, although detailed comparative studies on yield across various substrates for this compound specifically are less extensively reported than for other Trichoderma metabolites. One study focusing on Gliocladium virens found that the reduction of viridin to this compound was independent of the carbon source and nitrogen source or quantity in the culture medium. cdnsciencepub.com

Advanced Analytical Techniques for Metabolite Profiling (e.g., UHPLC-TOF-MS)

Advanced analytical techniques are indispensable for the isolation, identification, and profiling of this compound and other secondary metabolites produced by fungi. Ultra-High Performance Liquid Chromatography coupled with Time-Of-Flight Mass Spectrometry (UHPLC-TOF-MS) and similar hyphenated techniques such as UHPLC-HR MS/MS, UPLC-ESI-MS/MS, and UHPLC-DAD-QTOFMS are widely used in this field. researchgate.netnih.govresearchgate.netnih.govusda.gov

These techniques offer high sensitivity, resolution, and accurate mass measurements, enabling the comprehensive and unbiased analysis of the complex mixture of secondary metabolites present in fungal extracts. researchgate.net UHPLC-TOF-MS has been specifically utilized to profile metabolites from various Trichoderma strains, leading to the identification of compounds including this compound isomers. nih.gov UHPLC-HR MS/MS coupled with molecular networking has also been applied to screen for secondary metabolites, such as this compound, from Trichoderma species. researchgate.net

The application of these advanced mass spectrometry-based methods facilitates the dereplication of known compounds and the identification of novel metabolites, providing crucial insights into the secondary metabolome of this compound-producing fungi. researchgate.net

Biosynthetic Pathways and Genetic Regulation of Viridiol

Elucidation of Viridiol Biosynthesis from Precursors

Viridin (B1683569) and this compound are classified as furanosteroids, indicating a steroidal core structure fused with a furan (B31954) ring. microbiologyresearch.orgnih.gov Experimental investigations into the origins of these compounds suggest a biosynthesis rooted in the triterpene/sterol pathway, diverging from precursors like squalene (B77637), rather than a diterpene origin. microbiologyresearch.orgwikipedia.org The incorporation of lanosterol (B1674476), a key intermediate in sterol biosynthesis, into the viridin structure has been documented. wikipedia.org

The biosynthetic route from these precursors to viridin is understood to involve several distinct steps. These include the formation of the characteristic furan ring, the removal of methyl groups at specific positions (C-13 and C-14), the aromatization of the C-ring, the cleavage of the side chain, and oxidation reactions on the A-ring. wikipedia.org Research on this compound biosynthesis in Gliocladium deliquescens has shown the incorporation of squalene, lanosterol, and specific demethoxy and dehydroxy intermediates, suggesting a stepwise functionalization of the steroidal scaffold. wikipedia.org The introduction of oxygen atoms at adjacent carbons (C-1 and C-2) appears to occur through independent hydroxylation events. wikipedia.org Furthermore, the additional carbon atom integrated into the furan ring originates from the C-4β-methyl group of lanosterol. wikipedia.org The use of isotopically labeled precursors, such as [U-¹³C₆]-glucose, serves as a valuable tool for researchers to further delineate the precise steps and intermediates in the furanosteroid biosynthetic pathway. nih.govresearchgate.net

Genetic Pathways and Gene Cluster Identification

The genes responsible for the biosynthesis of fungal secondary metabolites, including furanosteroids like this compound and viridin, are frequently organized in clusters within the fungal genome. microbiologyresearch.org Genomic sequencing and analysis of Trichoderma species have been instrumental in predicting and identifying these biosynthetic gene clusters. rsc.org Comparative genomics has revealed that the genome of T. virens contains a greater number of terpene cyclases compared to T. atroviride and T. reesei. microbiologyresearch.orghbni.ac.intext2fa.ir Research has led to the identification of a viridin biosynthesis gene cluster, known as the VDN cluster, in T. virens, which is reported to consist of 21 genes. frontiersin.orgresearchgate.netresearchgate.net Investigations using RNA interference (RNAi) to silence specific genes within this cluster, such as a cytochrome P450 and an O-methyl transferase, resulted in a significant reduction in viridin biosynthesis. researchgate.net

Early studies utilizing techniques like suppression subtractive hybridization identified a gene cluster in T. virens containing genes predicted to encode a terpene cyclase and cytochrome P450 enzymes. microbiologyresearch.orgcncb.ac.cn This cluster was initially hypothesized to be involved in the biosynthesis of viridin and this compound. microbiologyresearch.orgcncb.ac.cn However, subsequent experimental evidence indicated that this particular cluster is instead responsible for the synthesis of volatile sesquiterpenes. microbiologyresearch.orgresearchgate.netnih.gov More recent research has focused on the complete biosynthetic gene cluster for viridin in T. virens, reporting it to encompass 21 genes. researchgate.netresearchgate.net Within this viridin cluster, the oxidoreductase VDN5 has been identified as the enzyme responsible for the specific conversion step of viridin to this compound. researchgate.net

O-methyl transferase enzymes are also implicated in the biosynthesis of viridin and this compound. An O-methyl transferase gene was identified in the transcriptional analysis of the T. virens mutant, and its expression was found to be underexpressed in the mutant lacking viridin and this compound production. researchgate.netcncb.ac.cn Silencing of an O-methyl transferase gene using RNAi also resulted in a notable reduction in viridin biosynthesis. researchgate.net Terpene cyclases are considered signature enzymes in gene clusters dedicated to the synthesis of terpenoid compounds. microbiologyresearch.orgtext2fa.ir A terpene cyclase gene was identified in the previously mentioned gene cluster along with cytochrome P450 genes and showed reduced expression in the secondary metabolite-deficient mutant. researchgate.netcncb.ac.cn While this specific cluster and its terpene cyclase were initially associated with viridin/viridiol biosynthesis, subsequent research re-assigned its function to the production of volatile sesquiterpenes. microbiologyresearch.orgresearchgate.netnih.gov The precise terpene cyclase directly involved in the initial cyclization steps of viridin biosynthesis is still an area of ongoing investigation. microbiologyresearch.org

Role of Cytochrome P450 Genes in Biosynthesis

Stable Isotope Labeling Studies for Pathway Elucidation

Stable isotope labeling is a valuable technique for tracing the incorporation of precursors into metabolic products, thereby helping to define biosynthetic routes. biorxiv.orgsymeres.com Studies using labeled precursors have contributed to understanding the biosynthesis of viridin and this compound. wikipedia.orgnih.gov

Early studies using [2-14C]mevalonic acid demonstrated that viridin, a precursor to this compound, is biosynthesized via a triterpenoid (B12794562) pathway starting from squalene. wikipedia.org This indicated that the compound's steroid framework is derived from this common isoprenoid precursor. wikipedia.org

More recent research has employed stable isotopes, such as 13C-labeled glucose, to investigate the biosynthesis of viridin and this compound in Trichoderma virens. nih.govnih.gov By feeding T. virens with [U-13C6]-glucose, researchers were able to obtain [U-13C]-viridin and [U-13C]-viridiol. nih.gov Analysis using techniques like Field Desorption Mass Spectrometry (FD-MS) confirmed the incorporation of 20 13C atoms into the structures of viridin and this compound, consistent with their derivation from a precursor built from isoprene (B109036) units. nih.gov

Data from a study on T. virens showed high levels of 13C incorporation into viridin and this compound when using [U-13C6]-glucose as a carbon source. nih.gov

| Compound | Precursor | % 13C Incorporation | m/z (13C-labeled) |

| Viridin | [U-13C6]-glucose | 82 | 372 |

| This compound | [U-13C6]-glucose | 76 | 374 |

| Squalene | Glucose | 78 | - |

This high level of incorporation supports the pathway originating from glucose and proceeding through intermediates like squalene. wikipedia.orgnih.gov The incorporation of lanosterol into viridin biosynthesis has also been reported, suggesting it is an intermediate between squalene and viridin/viridiol. wikipedia.org

Mutational Analysis of Secondary Metabolite Production

Mutational analysis has been employed to identify genes and pathways involved in the production of secondary metabolites, including viridin and this compound, in Trichoderma species. researchgate.netapsnet.org By generating mutants deficient in the production of these compounds, researchers can gain insights into the genetic regulation and enzymatic steps of the biosynthetic pathway. researchgate.netapsnet.org

Transcriptional comparisons between wild-type Trichoderma virens strains and mutants deficient in secondary metabolite production have revealed genes potentially involved in viridin and this compound biosynthesis. researchgate.netnih.gov One study identified a mutant with reduced production of viridin and this compound, which also showed underexpression of six genes similar to those involved in secondary metabolism in other fungi. researchgate.netnih.gov These genes included four cytochrome P450 genes, one O-methyl transferase, and one terpene cyclase. researchgate.netnih.gov Four of these genes, including three cytochrome P450s and the terpene cyclase, were found to be located in a cluster. researchgate.netnih.gov

The underexpression of these genes in the mutant strain correlated with the absence of viridin and this compound, suggesting their involvement in the biosynthetic pathway of these compounds. researchgate.netnih.gov This gene cluster is predicted to be associated with the production of a terpene, possibly viridin. nih.gov

Studies using sterol biosynthesis inhibitors have also provided indirect evidence about the pathway. Treatment of Gliocladium virens cultures with inhibitors like propiconazole (B1679638) and flusilazole (B1673485) suppressed the production of the steroid metabolites viridin and this compound, while not affecting the production of non-steroid metabolites like gliotoxin (B1671588) and gliovirin (B10782653). apsnet.org This further supports that viridin and this compound are synthesized via a sterol biosynthetic route. apsnet.org

Analysis of mutant strains deficient in gliotoxin synthesis in Gliocladium virens showed that their ability to control Rhizoctonia solani-induced cotton seedling disease was equal to that of the parent strains, indicating that gliotoxin is not necessary for this specific biocontrol activity. apsnet.org While this study focused on gliotoxin, it demonstrates the use of mutational analysis in Gliocladium virens to dissect the roles of different secondary metabolites. apsnet.org

The identification of a gene cluster in T. virens associated with viridin biosynthesis, based on studies using a viridin non-producing mutant, represents a significant step in understanding the genetic control of this pathway. researchgate.net

Synthetic Approaches to Viridiol and Analogs

Asymmetric Total Synthesis of (−)-Viridiol

The asymmetric total synthesis of (−)-Viridiol aims to produce the compound in a single enantiomerically pure form, which is crucial for evaluating its biological activity accurately. Several research groups have reported successful asymmetric routes, each employing distinct key steps and strategies to control stereochemistry and construct the complex ring system. acs.orgacs.orgacs.orgnih.gov

Key Stereochemical Control Strategies

Achieving the correct stereochemistry at each chiral center is paramount in the synthesis of (−)-Viridiol. Strategies employed include the use of chiral starting materials, asymmetric induction with chiral catalysts or auxiliaries, and carefully designed stereoselective reactions. rijournals.comwikipedia.orge-bookshelf.de The synthesis of (−)-Viridiol involves controlling the configuration of multiple stereocenters, including those in the D ring with a cis-triol fragment and the all-carbon quaternary center at C-10. acs.orgacs.org

Intramolecular [3+2] Cycloaddition Approaches

One strategy utilized in the synthesis of Viridiol and related furanosteroids is the intramolecular [3+2] cycloaddition. This reaction can be effectively employed to construct key cyclic fragments, such as the highly substituted D ring containing the chiral cis-triol unit, starting from appropriately functionalized precursors, such as L-ribose derivatives. acs.orgacs.orgresearchgate.netfigshare.comnih.gov This approach allows for the simultaneous formation of multiple bonds and stereocenters in a single step.

Metal-Hydride H Atom Transfer (MHAT) Radical Cyclization

Metal-Hydride H Atom Transfer (MHAT) radical cyclization has been identified as a powerful method for forming cyclic systems and constructing challenging structural features, such as all-carbon quaternary centers. acs.orgacs.orgresearchgate.netfigshare.comnih.govwikipedia.org In the context of this compound synthesis, this method has been applied to form the C-ring and the quaternary carbon center at C-10. acs.orgacs.orgresearchgate.netfigshare.comnih.gov This approach involves the transfer of a hydrogen atom from a metal hydride to an alkene, generating a carbon radical that undergoes cyclization. wikipedia.orgchemrxiv.org

Enantioselective Intramolecular Heck Reaction

The enantioselective intramolecular Heck reaction is a significant strategy for establishing the absolute stereochemistry of challenging centers, particularly all-carbon quaternary stereocenters. acs.orgnih.govresearchgate.netchim.itblogspot.com In the synthesis of (−)-Viridiol, this reaction has been successfully employed in a convergent approach to set the stereochemical configuration of the all-carbon quaternary center. acs.orgnih.govresearchgate.netchim.itblogspot.com The use of specific chiral ligands for palladium is crucial for achieving high enantioselectivity in this transformation. chim.it

Convergent Synthetic Strategies

Strategies for Oxidation and Functionalization

A significant challenge in the synthesis of this compound is the precise installation of its oxidative functionality, which includes carbonyl groups, hydroxyl groups, a methyl ether, and the fused furan (B31954) ring ox.ac.uk. Conventional chemical methods face limitations in achieving selective oxidation at desired C-H bonds, which are ubiquitous in organic molecules ox.ac.uk.

Modern synthetic approaches have explored various strategies to overcome these challenges. Late-stage selective C-H oxidation has emerged as a powerful method for functionalizing complex steroid skeletons nih.gov. Additionally, carefully orchestrated site- and diastereoselective oxidation reactions are crucial for introducing hydroxyl and carbonyl groups at specific positions within the this compound framework acs.orgnih.gov. Nature's own catalysts, enzymes, have also provided inspiration for C-H functionalization strategies in the context of this compound synthesis, offering a means to achieve oxidations that are not readily accessible by traditional chemical means ox.ac.uk.

Fragment-Based Approaches in Total Synthesis

Convergent or fragment-based total synthesis strategies have proven effective for assembling the complex structure of this compound nih.govacs.orgacs.orgresearchgate.netfigshare.comresearchgate.net. These approaches involve the synthesis of key molecular fragments, which are then coupled to construct the final molecular scaffold. A common strategy involves coupling an indanone segment with a furan building block researchgate.net.

Synthesis of this compound Derivatives and Analogs

The development of efficient synthetic routes to this compound has also opened avenues for the synthesis of its derivatives and analogs. Fragment-based approaches, particularly those involving the coupling of distinct molecular blocks, are amenable to introducing modifications within specific regions of the this compound structure, such as the D ring nih.gov. The ability to synthesize analogs is important for exploring the structure-activity relationships of this compound and its potential biological properties researchgate.netresearchgate.net.

Enantioselective Synthesis of 9-epi-Viridiol

The enantioselective synthesis of this compound and its epimers has been a subject of research nih.govresearchgate.net. One reported enantioselective synthesis of (-)-viridiol also describes the formation of "epi-viridiol" nih.govscribd.com. This "epi-viridiol" was obtained through the monodemethoxylation of diastereomeric dimethoxyacetal intermediates nih.govscribd.com. While the specific designation as 9-epi-Viridiol requires explicit structural confirmation from the literature, the synthesis demonstrates the ability to access epimeric forms of this compound through controlled chemical transformations nih.govscribd.com. The enantioselective approach developed by the Guerrero group, which utilizes an intramolecular Heck reaction, has been successfully applied to the synthesis of (-)-viridin and (-)-viridiol as single enantiomers acs.orgnih.gov.

Biological Activities and Pharmacological Investigations of Viridiol

Enzyme Inhibition Studies

Research has focused on Viridiol's ability to modulate the activity of various enzymes, highlighting its potential as a pharmacological agent.

Inhibition of Phosphoinositide 3-Kinases (PI3Ks) by this compound

This compound is recognized as a potent inhibitor of Phosphoinositide 3-Kinases (PI3Ks). researchgate.netnih.gov PI3Ks are a family of enzymes involved in various cellular processes, including cell growth, proliferation, differentiation, motility, and survival. Inhibition of PI3K activity is a significant target in cancer therapy. nih.gov this compound, along with other furanosteroids like viridin (B1683569) and wortmannin (B1684655), are known for their high-potency inhibitory activity towards PI3K. researchgate.net These compounds are widely used in biological studies as PI3K inhibitors. nih.gov this compound has been proposed to suppress autophagy by inhibiting the production of PI3P, which is essential for the recruitment of proteins involved in autophagosome formation. researchgate.net Viridin, a related compound, demonstrated exceptional inhibition of bovine brain purified PI 3-kinase with an IC50 of 0.85 ng/mL (2.4 nM). google.com

Mechanism of PI3K Inhibition: Formation of Vinylogous Carbamate

The mechanism of PI3K inhibition by furanosteroids, including those structurally related to this compound, involves covalent modification of the enzyme. Specifically, the irreversible inhibition of PI3K by compounds like wortmannin involves the formation of a vinylogous carbamate. This occurs through an attack by the amino group of a lysine (B10760008) residue (Lys-802 in the p110 catalytic subunit of PI3K) onto the furan (B31954) ring of the inhibitor. sci-hub.cat This lysine residue is located in the ATP binding site and plays a crucial role in the phosphotransfer reaction. sci-hub.cat The formation of this covalent adduct leads to stable, irreversible inhibition of the enzyme. This mechanism is shared among viridin and other furanosteroids due to their identical furan ring system. acs.org

Inhibition of Protein Tyrosine Kinases (PTKs)

Beyond PI3Ks, this compound has also been noted for its potential to inhibit Protein Tyrosine Kinases (PTKs). gla.ac.uk PTKs are another class of enzymes critical for cell signaling, regulating processes such as cell growth, differentiation, and metabolism. Inhibition of PTKs is a validated strategy in the treatment of various diseases, including cancer. Some furanosteroids have been identified as inhibitors of protein kinase C and phospholipase A2. mdpi.com

Binding Affinity and ATP-binding Site Interactions

Furanosteroids like wortmannin, and by extension likely this compound due to structural similarities, bind to the ATP-binding site of PI3K. acs.org The inherent affinity of these natural products to the ATP pocket is sufficient to inhibit the kinase domain. The process can then proceed to covalent modification of a specific lysine residue, leading to irreversible inhibition. X-ray crystallographic structures of PI3K inhibitors bound in the ATP binding pocket have supported models for the noncovalent interactions of these compounds with the enzyme. This interaction at the ATP-binding site disrupts the enzyme's ability to bind ATP, a crucial substrate for its kinase activity. sci-hub.cat

Anticancer and Cytotoxic Activity

This compound and its derivatives have demonstrated cytotoxic activity against various human cancer cell lines.

Cytotoxicity against Human Cancer Cell Lines (HeLa, KB Cells)

This compound and its derivative, 9-epi-viridiol, have shown cytotoxic effects against human cancer cell lines, specifically HeLa (human cervical carcinoma) and KB (human epidermoid carcinoma) cells. mdpi.comresearchgate.netresearchgate.netnih.gov Studies have reported IC50 values for 9-epi-viridiol against HeLa and KB cells. researchgate.netresearchgate.net One study indicated IC50 values of 19 µg/mL for KB cells and 50 µg/mL for HeLa cells for 9-epi-viridiol. researchgate.netresearchgate.net Another study reported 9-epi-viridiol as poorly potent with IC50 values of 53.6 µM and 141 µM against HeLa and KB cells, respectively, and noted comparable results for its epimer, this compound. nih.gov The cytotoxic activity suggests that this compound and its related compounds may have potential in cancer therapy by inducing cell death in malignant cells.

Here is a summary of reported cytotoxicity data:

| Compound | Cell Line | IC50 (µg/mL) | Source |

| 9-epi-Viridiol | KB | 19 | researchgate.netresearchgate.net |

| 9-epi-Viridiol | HeLa | 50 | researchgate.netresearchgate.net |

Note: Another source reported IC50 values in µM, indicating potentially lower potency nih.gov. Differences in experimental conditions may account for variations in reported IC50 values.

Table: Cytotoxicity of 9-epi-Viridiol against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

| KB | 19 |

| HeLa | 50 |

Comparison of Cytotoxicity with Viridin and 9-epi-Viridiol

Studies have compared the cytotoxic effects of this compound with related furanosteroids like Viridin and 9-epi-Viridiol. Notably, 9-epi-Viridiol and this compound have shown cytotoxicity against human cancer cell lines such as HeLa and KB cells. aksci.comtandfonline.com Specifically, 9-epi-Viridiol exhibited IC₅₀ values of 19 µg/mL against HeLa cells and 50 µg/mL against KB cells. researchgate.netpharmaffiliates.com this compound demonstrated IC₅₀ values of 50 µg/mL against HeLa cells and 17 µg/mL against KB cells, according to one study pharmaffiliates.com, while another reported 50 µg/mL for this compound against both cell lines aksci.comtandfonline.com. This suggests that 9-epi-Viridiol may exhibit slightly higher potency than this compound in certain cancer cell lines. researchgate.netaksci.comtandfonline.compharmaffiliates.com

| Compound | HeLa Cell IC₅₀ (µg/mL) | KB Cell IC₅₀ (µg/mL) | Source |

| This compound | 50 | 17 or 50 | aksci.comtandfonline.compharmaffiliates.com |

| 9-epi-Viridiol | 19 | 50 | researchgate.netaksci.comtandfonline.compharmaffiliates.com |

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.

This compound and 1-deoxythis compound were also assessed for cytotoxicity against several cancer cell lines, with this compound showing poor activity with a mean IC₅₀ of 59.9 µM. mdpi.com

Role of PI3K Inhibition in Antineoplastic Activity

This compound, along with other furanosteroids such as Viridin and Wortmannin, is recognized as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K). chemicalbook.comnih.gov PI3K is a lipid kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival, and its dysregulation is frequently associated with tumorigenesis. This compound has been categorized as a class III PI3K inhibitor that can block the formation of autophagosomes. nih.gov The inhibition of PI3K by this compound and related compounds is considered a significant mechanism contributing to their potential antineoplastic activity. chemicalbook.comnih.gov

Potential as a Tool in Oncology Research

The ability of this compound to inhibit PI3K makes it a valuable tool in oncology research. Researchers utilize compounds like this compound to investigate the role of the PI3K signaling pathway in cancer development and progression. nih.gov Furthermore, the development of synthetic routes for Viridin and this compound aims to provide scalable approaches for biological studies, including their evaluation as candidates for PI3K inhibition-based chemotherapy. This highlights their utility as research tools for understanding cancer biology and developing potential therapeutic strategies.

Investigating Antineoplastic Mechanisms beyond PI3K

While PI3K inhibition is a prominent mechanism, investigations into this compound's antineoplastic activities may extend to other pathways. This compound has been identified as an inhibitor of autophagy. nih.gov Autophagy is a cellular process involved in the degradation and recycling of cellular components, and its modulation can influence cancer cell survival and response to therapy. nih.gov Inhibiting autophagy can enhance tumor cell death induced by various anti-cancer therapies, suggesting its potential as a target in cancer treatment. nih.gov Therefore, this compound's effect on autophagy represents an antineoplastic mechanism that is being explored beyond its direct PI3K inhibition.

Application in Oral Squamous Cell Carcinoma (OSCC) Research

Based on the currently available search results, there is no specific information detailing the application of this compound directly in Oral Squamous Cell Carcinoma (OSCC) research.

Phytotoxic Activity and Bioherbicidal Potential

This compound is well-established as a compound with significant phytotoxic activity, indicating its potential for use as a bioherbicide.

This compound is recognized as a potent phytotoxin, capable of causing damage to plants. researchgate.netmdpi.comaksci.com When in contact with the roots of plants, this compound exhibits strong phytotoxicity. researchgate.net This activity has led to its investigation as an effective herbicide for weed control, particularly when applied to the soil surface. researchgate.netchemicalbook.com Studies have demonstrated that this compound can induce necrotic lesions on the tissues of various plant species, including different Quercus species and ash. Its herbicidal effects have been observed against weeds such as Setaria viridis and Amaranthus retroflexus, affecting seed germination and root growth. chemicalbook.com

Data on the phytotoxic effects of this compound includes its half maximal effective concentration (EC₅₀) for inhibiting seed germination and root growth in certain weed species:

| Weed Species | Effect | EC₅₀ (µM) | Source |

| Setaria viridis | Seed germination | 312 | chemicalbook.com |

| Setaria viridis | Root growth | 56.3 | chemicalbook.com |

| Amaranthus retroflexus | Seed germination | 764 | chemicalbook.com |

| Amaranthus retroflexus | Root growth | 1.3 | chemicalbook.com |

The potent phytotoxicity of this compound supports its potential development as a natural bioherbicide for sustainable weed management.

Effects on Seedling Root Growth and Necrosis

This compound is known to have a potent inhibitory effect on seedling root growth and can induce necrosis. Studies have shown that exposure to this compound leads to stunted radicles and necrotic tips in seedlings. apsnet.orgcambridge.org This phytotoxic effect appears to be a key mechanism by which this compound impacts plant development. For instance, cotton seedlings treated with Gliocladium virens (now classified under Trichoderma) preparations grown on rice, which produce this compound, exhibited stunted growth and necrotic radicle tips. apsnet.org

The phytotoxicity of this compound appears to be broad, affecting the seedling radicles of various crops and weeds, causing stunting and necrosis. apsnet.org

Specificity of Herbicidal Action on Weeds vs. Crops

This compound demonstrates potential as a bioherbicide, with studies indicating a degree of specificity in its action. While it can affect both weeds and crops at higher concentrations, its phytotoxic effects can be managed with proper application methods to minimize harm to crop plants. cambridge.org

Research indicates that this compound has a wide spectrum of herbicidal activity, showing particular effectiveness against annual composite species, although it is less effective against monocots. cambridge.org High levels of weed emergence reduction (over 90%) have been observed at certain application rates of Gliocladium virens cultures producing this compound. cambridge.org For example, an application rate of 4.5% of a fungus-peat mixture significantly reduced both root and shoot dry weight of redroot pigweed. cambridge.org

The toxicity to crops can be avoided by strategic placement of the mycoherbicide, such as applying it between the seed and the soil surface, thus keeping it out of the crop's root zone. cambridge.org

Table 1: Effect of Gliocladium virens Culture (producing this compound) on Redroot Pigweed Seedling Growth

| Application Rate (% of total volume) | Reduction in Root Dry Weight (%) | Reduction in Shoot Dry Weight (%) |

| 4.5 | 93 | 98 |

| 8.7 or less | >90% emergence reduction | Not specified for dry weight |

Data derived from research on Gliocladium virens (now Trichoderma virens) culture applied to soil. cambridge.org

Environmental Factors Influencing Phytotoxic Expression

Environmental conditions can influence the production and expression of this compound's phytotoxicity. The production of this compound by Trichoderma virens can be regulated by environmental factors, including the growth substrate. microbiologyresearch.org For instance, T. virens produces this compound when grown on substrates with high carbon-to-nitrogen ratios, such as peat and composts. apsnet.orgusda.govresearchgate.net

This compound production has been detected relatively soon after the incorporation of the fungus-substrate mixture into soil, peaking within a few days and then declining over a couple of weeks. cambridge.org Specifically, this compound production was detected 3 days after incorporation of a fungus-peat mixture, peaked around days 5 and 6, and became undetectable by the end of 2 weeks. cambridge.org

Integration into Biological Control Strategies for Weeds

This compound's phytotoxic properties make it a valuable component in biological control strategies for weed management. The use of Trichoderma virens and its production of this compound have been explored for developing bioherbicides. cambridge.orgusda.govresearchgate.netusask.ca

The bioherbicide approach involves using selected microorganisms or their metabolites to suppress weeds. usda.govresearchgate.netweedturf.org Trichoderma virens, producing this compound, has been incorporated into organic substrates like composted chicken manure for weed control in agricultural settings. usda.govresearchgate.netresearchgate.net This strategy has shown potential for reducing broadleaf and grass weeds. researchgate.net

While this compound can be unstable in field soil, the fungus's continued production of the phytotoxin can suppress weed growth when the fungus is introduced into the soil. usask.ca This highlights the importance of the biological agent itself in the sustained herbicidal effect.

Antifungal and Antibiotic Properties (Direct vs. Indirect)

The classification of this compound's antifungal and antibiotic properties requires careful distinction between direct activity of the compound itself and the broader context of antibiotic production by the fungi that produce it.

Lack of Direct Antifungal Activity for this compound

Despite being produced by fungi known for their antifungal capabilities, this compound itself has been reported to have little or no direct antifungal activity. apsnet.orgapsnet.org While its precursor, viridin, is active against a wide range of fungi, this compound has shown no activity against representative fungi tested in some studies. apsnet.org

Some sources, however, list this compound as having antifungal properties or activity hellobio.comscbt.commedchemexpress.comfishersci.com, and it is described as a steroidal antibiotic belonging to the viridin family bio-connect.nlhellobio.com. This suggests there might be conflicting findings or context-dependent activity regarding its direct antifungal effects.

Context within Fungal Antibiotic Production by Trichoderma spp.

This compound is produced by Trichoderma species, which are well-known for their ability to produce a diverse array of secondary metabolites with antibiotic properties. researchgate.netmicrobiologyresearch.orgapsnet.orguni-hohenheim.deresearchgate.netnih.gov These fungi employ various mechanisms for biological control, including mycoparasitism and the production of antibiotics. apsnet.org

Trichoderma species produce numerous antibiotics, including gliotoxin (B1671588), gliovirin (B10782653), viridin, and peptaibols, which exhibit activity against bacteria, fungi, and oomycetes. researchgate.netmicrobiologyresearch.orgapsnet.orguni-hohenheim.de While this compound is a metabolite of these antibiotic-producing fungi, its primary recognized role appears to be phytotoxic rather than directly antifungal, contrasting with the activities of other compounds produced by the same organisms. apsnet.orgapsnet.org

The production of this compound is linked to the biosynthesis pathway that involves viridin. wikipedia.orgmicrobiologyresearch.org Trichoderma virens, for example, reduces viridin to this compound. microbiologyresearch.orgresearchgate.net This bioconversion highlights the relationship between these two furanosteroids within the fungal metabolic processes.

Table 2: Selected Antibiotics Produced by Trichoderma Species

| Compound | Producer Species (Examples) | Reported Activities (Examples) |

| Gliotoxin | Trichoderma virens | Antibacterial, antifungal, actino-mycetes apsnet.org |

| Gliovirin | Trichoderma virens | Inhibitory to oomycetes (e.g., Pythium, Phytophthora) apsnet.org |

| Viridin | Gliocladium virens (Trichoderma virens) | Antifungal, fungistatic apsnet.orgresearchgate.net |

| Peptaibols | Trichoderma spp. | Antimicrobial, anti-cancer, induce plant resistance microbiologyresearch.org |

| This compound | Trichoderma virens, T. deliquescens, T. viride | Phytotoxic, herbicidal, necrotic activity on plants nih.govbio-connect.nlhellobio.comcambridge.org |

This table provides examples and is not exhaustive of all antibiotics produced by Trichoderma species. researchgate.netmicrobiologyresearch.orgapsnet.orguni-hohenheim.deresearchgate.netnih.gov

Structure Activity Relationship Sar Studies of Viridiol and Analogs

Correlating Structural Features with Biological Activities

SAR studies of viridiol and its analogs focus on establishing links between their chemical structures and their observed biological activities. These activities include antifungal properties, phytotoxicity, and cytotoxicity, particularly against cancer cells, often mediated through the inhibition of key enzymes like PI3Ks. researchgate.netmdpi.comresearchgate.net The furanosteroid scaffold is central to these activities. researchgate.netmdpi.com

Impact of the Furanosteroid Skeleton on Activity

The furanosteroid skeleton, characterized by a tetracyclic steroid backbone fused with a furan (B31954) ring, is a defining feature of this compound and its active analogs. mdpi.com This strained furan ring, specifically bridging at the C-4 and C-6 positions of the steroid framework, is considered crucial for the biological activity of these compounds. researchgate.netwikipedia.org The condensed nature of the sp2-hybridized carbons on the tricyclic ring system contributes to the strain energy, further enhancing the reactivity of the furan ring. This structural motif is implicated in the potent inhibitory activity against enzymes like PI3Ks. researchgate.netmdpi.com

Stereochemistry and Its Effect on Activity (e.g., 9-epi-Viridiol)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, significantly impacts the biological activity of furanosteroids. The existence of epimers, such as 9-epi-viridiol, highlights the importance of specific stereochemical configurations for activity. researchgate.net While this compound has a defined absolute stereochemical configuration, confirmed by crystal structure analysis, the stereochemistry of related compounds like viridin (B1683569) has also been investigated, with epimers like β-viridin being studied. researchgate.netnih.gov Differences in stereochemistry can lead to variations in how these molecules interact with biological targets, influencing their potency and specificity. unina.it 9-epi-Viridiol has been identified as a novel cytotoxic furanosteroid, indicating that even subtle changes in stereochemistry can result in different biological activities compared to this compound. researchgate.net

Comparative SAR with Related Furanosteroids (e.g., Viridin, Wortmannin)

This compound shares the furanosteroid scaffold and biological activities with related compounds like viridin and wortmannin (B1684655), all metabolized by fungi such as Trichoderma virens. researchgate.netsciprofiles.com These compounds are known for their potent inhibitory activity towards PI3Ks, enzymes associated with tumor cell growth. researchgate.netresearchgate.net

Here's a comparative overview based on the search results:

| Compound | Source | Key Structural Features | Biological Activity | Mechanism of Action (where specified) | PubChem CID |

| This compound | Trichoderma spp. nih.govnih.gov | Furanosteroid skeleton, hydroxyl and methoxy (B1213986) groups nih.govnih.gov | Phytotoxic researchgate.net, Cytotoxic researchgate.net, PI3K inhibitor researchgate.net | PI3K inhibition researchgate.net | 5459246 nih.gov |

| Viridin | Gliocladium virens, Trichoderma spp. wikipedia.orginvivochem.comnih.gov | Tricyclic furanosteroid, tetracyclic steroid backbone fused with a furan ring mdpi.com | Antifungal, Antibacterial, Anticancer mdpi.com | PI3K/PTK inhibition , Binds to ATP | 94257 wikipedia.orginvivochem.com |

| Wortmannin | Penicillium funiculosum, Talaromyces wortmannii wikipedia.orgnih.gov | Steroid metabolite, furan ring, delta-lactone, acetate (B1210297) ester, cyclic ketone nih.gov | PI3K inhibitor, Anticancer, Anti-inflammatory wikipedia.org | Covalent inhibition of PI3Ks wikipedia.org | 312145 wikipedia.orgciteab.com |

| Compound | Source | Key Structural Features | Biological Activity | Mechanism of Action (where specified) | PubChem CID |

|---|---|---|---|---|---|

| This compound | Trichoderma spp. nih.govnih.gov | Furanosteroid skeleton, hydroxyl and methoxy groups nih.govnih.gov | Phytotoxic researchgate.net, Cytotoxic researchgate.net, PI3K inhibitor researchgate.net | PI3K inhibition researchgate.net | 5459246 nih.gov |

| Viridin | Gliocladium virens, Trichoderma spp. wikipedia.orginvivochem.comnih.gov | Tricyclic furanosteroid, tetracyclic steroid backbone fused with a furan ring mdpi.com | Antifungal, Antibacterial, Anticancer mdpi.com | PI3K/PTK inhibition , Binds to ATP | 94257 wikipedia.orginvivochem.com |

| Wortmannin | Penicillium funiculosum, Talaromyces wortmannii wikipedia.orgnih.gov | Steroid metabolite, furan ring, delta-lactone, acetate ester, cyclic ketone nih.gov | PI3K inhibitor, Anticancer, Anti-inflammatory wikipedia.org | Covalent inhibition of PI3Ks wikipedia.org | 312145 wikipedia.orgciteab.com |

Wortmannin, like this compound and viridin, inhibits PI3Ks, but it does so through covalent, irreversible binding to a lysine (B10760008) residue in the ATP binding site. wikipedia.org This irreversible binding contributes to its potency but also to its toxicity. wikipedia.orgacs.org SAR studies on wortmannin have shown that modifications to the furan ring significantly impact its efficacy and toxicity, while modifications elsewhere on the structure have less effect. Comparing the SAR of this compound, viridin, and wortmannin helps in understanding the structural requirements for their shared and distinct biological activities. researchgate.net

Computational Chemistry in SAR Analysis

Computational chemistry techniques are valuable tools in SAR analysis of compounds like this compound. These methods can complement experimental studies by providing insights into molecular properties, interactions with biological targets, and predicting activity based on structural features. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate chemical structure with biological activity. oncodesign-services.comnih.gov These models can predict the activity of new compounds based on their molecular descriptors. oncodesign-services.com QSAR analysis involves identifying structural features and physicochemical properties that are statistically related to the observed biological effects, such as inhibitory potency (e.g., IC50 values). nih.govmdpi.com While the search results specifically mention QSAR in the context of predicting metabolic pathways and analyzing antiviral drugs, the principles are applicable to understanding the SAR of this compound and predicting the activity of its potential analogs. nih.govmdpi.com QSAR models can utilize various molecular descriptors and statistical methods, including multiple linear regression (MLR), to establish these relationships. nih.govmdpi.com This approach can aid in the design and optimization of this compound derivatives with improved activity or selectivity. oncodesign-services.com

Compound Names and PubChem CIDs

Molecular Docking Studies

Molecular docking studies are a computational technique used to predict the preferred orientation of one molecule (e.g., a ligand) to another (e.g., a protein receptor) to form a stable complex. This method is valuable for understanding the potential binding interactions and affinities between a compound and its biological target. Molecular docking studies have been employed in research involving this compound and related compounds to investigate their interactions with target enzymes or proteins. For instance, molecular docking studies have been used in the study of new heterocyclic derivatives with potential anti-inflammatory properties, investigating their binding affinities against the active site of cyclooxygenase-2 (COX-2). mdpi.com While direct detailed reports of molecular docking studies specifically focused on this compound binding to a particular target were not extensively found in the search results, the application of this technique is relevant in the broader context of understanding the molecular interactions of furanosteroids and their analogs with biological macromolecules. Molecular graphics experiments, a related approach to docking, have been used to compare the basic structures of molecules and their potential interactions with binding sites. gla.ac.uk

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems at an atomic level. nih.govnih.govudel.edu These simulations provide insights into the dynamic fluctuations and conformational changes of proteins and their interactions with other molecules, which are often difficult to capture solely through experimental methods. nih.govnih.gov MD simulations are widely applied in various biological fields, including the study of viruses, protein-ligand interactions, and enzyme mechanisms. nih.govnih.govudel.edu While the search results did not yield specific detailed reports of extensive MD simulations conducted on this compound itself, MD simulations are a relevant technique in the study of the dynamics and interactions of complex molecules like furanosteroids and their potential biological targets. For example, MD simulations have been used to study the structural dynamics of viral enzymes, which are important targets for drug development. nih.gov The application of MD simulations, often coupled with molecular docking, can provide a more comprehensive understanding of the binding modes, stability of complexes, and the influence of structural modifications on the dynamic behavior of this compound and its analogs in biological systems. researchgate.net

Ecological Role and Environmental Interactions of Viridiol

Viridiol in Fungal-Plant Interactions

This compound is known to be produced by certain fungal species, including Trichoderma virens, Trichoderma deliquescens, and Trichoderma viride. nih.gov It has been identified as a phytotoxin, capable of inducing necrotic lesions on plants. researchgate.net For instance, this compound produced by Hymenoscyphus pseudoalbidus has been identified as a phytotoxin causing necrotic activity against ash seedlings, similar to symptoms associated with early ash dieback disease. researchgate.net While this compound can cause necrosis on ash tissues, its role as the primary agent for ash dieback symptoms is considered unlikely, as it is also produced by the non-phytopathogenic H. albidus. researchgate.net

Studies have demonstrated that this compound derived from T. virens, when combined with soil or peat moss, exhibits herbicidal properties. oup.comcambridge.org This herbicidal activity has been correlated with the fungal production of this compound. cambridge.org this compound has shown effectiveness as a herbicide for weeds, particularly against annual composite species, while having less impact on monocots. cambridge.org The toxicity to crops can be avoided by applying the this compound-containing mixture away from the crop's root zone. cambridge.org

The production of secondary metabolites like this compound by Trichoderma species can be influenced by environmental factors and interactions with host plants. oup.comnih.gov Specific conditions, such as exposure to plant root exudates or the presence of pathogens, can trigger the production of these compounds. oup.com

Ecological Significance of this compound as a Secondary Metabolite

Secondary metabolites, including this compound, are not essential for the primary growth or development of fungi but are believed to serve functions related to survival and interaction within their ecological niches. researchgate.net this compound, as a secondary metabolite, holds ecological significance primarily due to its phytotoxic properties. While the related compound viridin (B1683569) exhibits antibiotic properties, this compound has limited antibiotic activity against various fungi and bacteria but is notably phytotoxic.

The production of this compound by Trichoderma virens has been linked to herbicidal effects on plants like Arabidopsis thaliana. cdnsciencepub.com This suggests a role for this compound in interspecies competition within the soil environment. Secondary metabolites in general are crucial mediators of complex interactions between organisms, facilitating communication and influencing community dynamics. oup.comoup.com

Impact on Soil Microflora and Rhizosphere Dynamics

The rhizosphere is the narrow zone of soil directly influenced by root secretions and associated microorganisms, characterized by intense microbial activity and complex interactions. mdpi.comnih.govresearchgate.netuliege.be this compound, being a compound produced by soil fungi like Trichoderma species, can influence the microbial communities within this environment. researchgate.net

Beneficial rhizosphere fungal and bacterial communities are known as plant growth-promoting microorganisms (PGPM) and can support plant health by various mechanisms, including combating pathogens. mdpi.com The production of compounds like this compound by fungi in the rhizosphere could therefore play a role in the complex interactions between plants, beneficial microbes, and pathogens in this critical soil zone.

This compound's Role in Trichoderma spp. Mechanisms of Antagonism

Trichoderma species are well-known for their antagonistic activities against plant pathogens, employing various mechanisms such as mycoparasitism, competition for nutrients and space, antibiosis, and induction of plant resistance. kemdikbud.go.idmdpi.comnih.govtib.eu Antibiosis involves the production of secondary metabolites with cytotoxic activity that can inhibit or limit pathogen growth. mdpi.com

This compound is one of the secondary metabolites produced by certain Trichoderma strains, including T. virens and T. viride. nih.govkemdikbud.go.idnih.gov While Trichoderma species utilize a range of mechanisms for biocontrol, the production of secondary metabolites is considered a strong mechanism of action for some species, such as T. virens, T. longibrachiatum, and T. viride. mdpi.com

Trichoderma virens strains are characterized by the production of various compounds, including this compound and viridin. mdpi.com Although this compound has little to no antibiotic activity, its potent phytotoxicity when in contact with plant roots contributes to the ecological interactions of Trichoderma, potentially impacting competing organisms or influencing plant responses. apsnet.org Some studies initially hypothesized that antimicrobial mechanisms like antibiotic production were the primary drivers of biocontrol activities in T. virens, but further research suggested that this might not always be the case for certain plant diseases. apsnet.org Nevertheless, the array of secondary metabolites produced by Trichoderma species, including this compound, are key players in their interactions within the soil ecosystem. oup.com

Advanced Research Methodologies Applied to Viridiol

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, X-ray Crystallography)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and X-ray Crystallography, are fundamental for determining the precise three-dimensional structure of complex molecules like viridiol. NMR spectroscopy utilizes the magnetic properties of atomic nuclei to provide detailed information about the connectivity and spatial arrangement of atoms within a molecule in solution. nih.govnews-medical.netresearchgate.net X-ray crystallography, on the other hand, provides an image of the electron density within a crystal, allowing for the determination of atomic positions and thus the molecular structure in a solid state. news-medical.netresearchgate.netbu.edu

While NMR is effective for studying molecules in solution and can provide insights into molecular dynamics, its application to larger biomolecules can be limited by the complexity of spectral interpretation. news-medical.netresearchgate.net X-ray crystallography typically offers higher atomic resolution and is not limited by molecular size, but requires the molecule to form suitable crystals. news-medical.netresearchgate.net The crystal structure of this compound was published in 2013. researchgate.net Studies involving this compound and related compounds have utilized NMR spectroscopy, mass spectroscopy, and X-ray crystallography to determine their stereochemical structures. researchgate.net These techniques are often used in a complementary fashion to gain a comprehensive understanding of molecular structure. news-medical.netresearchgate.net

Genomic and Proteomic Approaches to Fungal Biosynthesis

Genomic and proteomic approaches have been instrumental in unraveling the biosynthetic pathways of secondary metabolites like this compound produced by fungi. Genomics provides the genetic blueprint, identifying the genes involved in the production of these compounds, while proteomics focuses on the proteins (enzymes) encoded by these genes that catalyze the biosynthetic reactions. mdpi.com

Research has identified gene clusters responsible for the synthesis of this compound and related compounds in fungi such as Paecilomyces variotii and Aspergillus viridinutans. biorxiv.orgnih.gov For instance, a gene cluster (vdt) responsible for viriditoxin synthesis was identified through bioinformatics analysis of fungal genomes. nih.gov Targeted gene disruptions within these clusters have helped reveal the specific roles of individual genes in the biosynthetic pathway, including reactions catalyzed by enzymes like Baeyer-Villiger monooxygenases. biorxiv.orgnih.gov Proteomic studies, including assessing the localization of specific proteins involved in the pathway using techniques like fusion with green fluorescent protein, have indicated that intracellular structures may be involved in compartmentalizing the synthesis steps of these metabolites. biorxiv.orgnih.gov The complete genome sequencing of Trichoderma virens strains has also led to the identification of biosynthesis gene clusters for various metabolites, including viridin (B1683569)/viridiol. frontiersin.org These approaches provide a foundation for understanding how fungi synthesize valuable compounds and respond to environmental changes through metabolic regulation. mdpi.com

Computational Drug Discovery and Design Methodologies

Computational methodologies play a significant role in modern drug discovery and design, offering in silico approaches to identify potential drug candidates and understand their interactions with biological targets. These techniques can help reduce the time, cost, and complexity associated with traditional drug development. mdpi.comfrontiersin.org

While this compound itself is noted for its herbicidal activity, related furanosteroids like wortmannin (B1684655) have shown anti-cancer activity by inhibiting proteins involved in cell division, such as phosphoinositide 3-kinases (PI3Ks). wikipedia.orgresearchgate.netox.ac.uk Given that this compound shares structural similarities with these compounds, computational approaches could be applied to explore its potential interactions with biological targets, although the provided context focuses on general computational drug discovery rather than specific studies on this compound in this regard. Computational drug discovery encompasses techniques such as molecular dynamics simulations, quantum chemical calculations, machine learning, structural informatics, molecular docking, and pharmacophore modeling. frontiersin.orgcddlab.iounivie.ac.at These methods are used to predict the three-dimensional structures of targets, model interactions between molecules, screen virtual compound collections, and design novel molecules with desired properties. frontiersin.orgunivie.ac.at The integration of structural biology with computational tools is considered crucial for developing novel therapies. mdpi.com

Controlled Environmental Studies for Metabolite Production and Activity

Controlled environmental studies are essential for understanding the factors that influence the production of secondary metabolites by fungi and evaluating their biological activities. These studies involve manipulating growth conditions to optimize metabolite yield and observing the effects of the metabolites on target organisms.

This compound has been isolated as a major phytotoxin from cultures of Gliocladium virens grown on substrates like rice. nih.govmdpi.com Studies have shown that the production of this compound can be detected within days of fungal growth in soil-like mixtures, reaching peak concentrations before declining. nih.govresearchgate.net For example, this compound production was detected 3 days after incorporating a fungus-peat mixture, peaking on the fifth and sixth days at approximately 25 µg this compound/100 mL soil. nih.govresearchgate.net Controlled greenhouse tests using T. virens-inoculated media mixed with soil have demonstrated significant reductions in weed emergence and dry weight, correlating with this compound production. researchgate.net The phytotoxic activity of this compound has been evaluated against various plant species, showing particular effectiveness against annual composite species. nih.govresearchgate.net Furthermore, controlled studies have investigated the biotransformation of viridin, a related antifungal compound, into this compound by environmental microorganisms, highlighting the environmental context of this compound's presence and activity. researchgate.netresearchgate.net Investigations into the secondary metabolites of fungal pathogens like Hymenoscyphus pseudoalbidus have also involved isolating this compound from liquid cultures and assessing its necrotic activity on host seedlings under controlled conditions. researchgate.netslu.se

Future Directions and Research Gaps

Targeted Drug Development based on Viridiol Scaffold

The furanosteroid scaffold, shared by this compound, viridin (B1683569), and wortmannin (B1684655), is of significant interest in medicinal chemistry due to its ability to interact with key enzymes involved in cellular processes, including those implicated in cancer development. acs.orgresearcher.life Wortmannin, for instance, is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), enzymes central to cell cycle regulation, apoptosis, and cellular metabolism. mdpi.com However, wortmannin's clinical use has been limited by toxicity issues, often linked to its irreversible binding to enzyme targets. acs.org

This compound and its epimer, 9-epi-viridiol, have demonstrated cytotoxicity against cancer cell lines such as HeLa and KB cells. mdpi.comresearchgate.netmdpi.com This suggests the this compound scaffold could serve as a basis for developing targeted therapeutic agents. Future research should focus on leveraging the structural features of this compound to design compounds with improved specificity for particular molecular targets, potentially reducing off-target effects and toxicity observed with related compounds like wortmannin. acs.orgbiosolveit.de Exploring the structure-activity relationships (SAR) of this compound and its derivatives is crucial for identifying modifications that enhance efficacy against specific cancer types or other diseases while minimizing adverse effects. rti.orgnih.gov The development of targeted drug delivery systems based on steroid scaffolds also presents a potential avenue for improving the therapeutic index of this compound-based compounds. researchgate.netmdpi.com

Exploration of Novel Biological Activities and Pharmacological Targets

While this compound is known for its phytotoxicity and cytotoxicity, its full spectrum of biological activities and precise molecular targets are not yet completely understood. Research indicates that this compound, derived from viridin, may prevent autophagosome formation, complementing the actions of wortmannin in inhibiting autophagy. mdpi.com Its 9-epi-viridiol derivative has shown considerable cytotoxic effects. mdpi.com

Future studies should aim to systematically identify and characterize novel biological activities of this compound beyond its known effects. This could involve high-throughput screening against a wider range of disease targets, including other types of kinases, enzymes, or cellular pathways. essex.ac.uk Identifying the specific proteins or lipids that this compound interacts with at a molecular level is essential for understanding its mechanisms of action and for rational drug design. essex.ac.uk Techniques such as target deconvolution and phenotypic screening could reveal unexpected therapeutic potential. essex.ac.uk Given its origin from fungi, exploring potential antimicrobial or antiviral activities could also be fruitful. mdpi.com

Development of Structurally Simplified Analogs with Improved Specificity and Reduced Toxicity

The complex structure of natural products like this compound can pose challenges for synthesis and may contribute to off-target toxicity. Developing structurally simplified analogs of this compound that retain or enhance desired biological activities while reducing toxicity is a critical research direction. researchgate.netprobiologists.com

This involves medicinal chemistry efforts focused on identifying the minimal pharmacophore required for activity and designing simpler molecules based on this core structure. biosolveit.derti.org Analog design should prioritize features that improve target specificity, metabolic stability, and pharmacokinetic properties. nih.govprobiologists.com Computational approaches, such as scaffold hopping and structure-based design, can aid in the identification and design of simplified analogs. biosolveit.de The goal is to create compounds that are easier to synthesize, potentially less toxic, and more suitable for therapeutic development.

Advanced Synthetic Strategies for Analog Library Generation

Efficient and versatile synthetic methods are essential for generating diverse libraries of this compound analogs to explore structure-activity relationships and identify promising drug candidates. While approaches towards the total synthesis of viridin and this compound have been reported, there is still room for improvement in terms of efficiency and scalability. researchgate.netacs.orgresearchgate.netehu.esresearchgate.net

Future research should focus on developing advanced synthetic strategies that allow for the rapid and modular construction of this compound-like scaffolds and the facile introduction of diverse substituents. researchgate.netup.pt This could involve exploring new catalytic reactions, flow chemistry techniques, or automated synthesis platforms. researchgate.net Developing synthetic routes that provide access to specific stereoisomers is also important, as stereochemistry can significantly impact biological activity. acs.orgresearchgate.net Efficient synthesis will facilitate the creation of comprehensive analog libraries needed for thorough biological evaluation.

Comprehensive Ecological Impact Assessments in Agroecosystems

This compound is known to be a phytotoxin and is produced by fungi that can act as biocontrol agents in agroecosystems. researchgate.netresearchgate.net While Trichoderma species are often beneficial plant symbionts and biocontrol agents, the production of phytotoxins like this compound could have unintended ecological consequences. researchgate.netresearchgate.net Studies have shown that this compound can cause leaf necrosis in ash genotypes, although its concentration does not always correlate with fungal virulence. researchgate.netresearchgate.net

Genetic Engineering of Fungal Strains for Optimized this compound Production or Analog Generation

Trichoderma species are known producers of this compound, and their ability to produce secondary metabolites can be influenced by genetic factors and environmental conditions. researcher.lifenih.govresearchgate.net Genetic engineering offers a powerful tool to manipulate fungal strains for specific purposes related to this compound. mdpi.commdpi.comfrontiersin.org

Future directions include genetically engineering Trichoderma strains to optimize the production of this compound for potential applications, such as controlled delivery in specific contexts. researchgate.netresearchgate.net Alternatively, genetic engineering could be used to create fungal strains that produce novel this compound analogs or related furanosteroids with altered biological activities. frontiersin.org This requires a deeper understanding of the biosynthetic pathway of this compound, which is not yet fully elucidated. wikipedia.org Identifying and manipulating the genes involved in this compound biosynthesis could lead to the development of fungal cell factories for producing specific compounds of interest. researchgate.netmdpi.com

Interdisciplinary Research Bridging Organic Chemistry, Medicinal Chemistry, and Agricultural Sciences

Addressing the multifaceted aspects of this compound, from its chemical synthesis and biological activities to its ecological impact, requires a strong interdisciplinary approach. researchgate.netup.pteatris.euutsunomiya-u.ac.jpebsco.com

Future research should actively foster collaboration between organic chemists, medicinal chemists, biologists, pharmacologists, agricultural scientists, and environmental scientists. rti.orgresearchgate.netup.pteatris.euutsunomiya-u.ac.jpebsco.com Organic chemists can develop new synthetic routes to access this compound and its analogs. Medicinal chemists can design and synthesize targeted compounds based on the this compound scaffold and evaluate their pharmacological properties. Biologists and pharmacologists can investigate the molecular mechanisms of action and identify new biological targets. Agricultural scientists can study the role of this compound-producing fungi in agroecosystems and assess the impact of this compound on plants and the environment. fao.orgzerocarbon-analytics.orgberkeley.eduresearchgate.net This integrated approach is essential for fully realizing the potential of this compound and related compounds while addressing potential risks.

Q & A

Q. How can researchers confirm the structural identity of Viridiol in fungal extracts using advanced spectroscopic methods?

Answer: this compound (C₂₀H₁₈O₆) requires rigorous structural validation due to historical misidentification (e.g., confusion with TAEMC161). A multi-method approach is recommended:

- NMR spectroscopy : Compare experimental H and C NMR shifts with literature values (e.g., δ 1.2–2.5 ppm for methyl groups; δ 170–210 ppm for carbonyl carbons) .

- CASE software : Use Computer-Assisted Structure Elucidation (CASE) to analyze correlation data (e.g., HMBC, COSY) and calculate total energies of candidate constitutions .

- DFT vs. empirical methods : Validate chemical shifts using Density Functional Theory (DFT) with ORCA v5.0.1 and compare RMSD values against empirical methods like CSEARCH (e.g., RMSD < 2 ppm for carbons) .

Q. What experimental protocols are critical for isolating this compound from Trichoderma species while minimizing degradation?

Answer:

- Extraction : Use dichloromethane (CH₂Cl₂) at 25°C for optimal solubility .

- Chromatography : Employ silica gel column chromatography with gradient elution (hexane:ethyl acetate 7:3 to 1:1) followed by HPLC purification (C18 column, 0.1% formic acid in H₂O:MeOH) .